molecular formula C12H17N3OS B2926601 (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide CAS No. 351459-00-2

(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide

Cat. No. B2926601
CAS RN: 351459-00-2
M. Wt: 251.35
InChI Key: DDJDOUUUOIGZKM-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide, also known as 2C-P, is a synthetic psychedelic drug of the phenethylamine and piperidine chemical classes. It was first synthesized in 1978 by Alexander Shulgin and was described in his 1991 book PiHKAL (Phenethylamines I Have Known and Loved). 2C-P has psychedelic and stimulant effects and is commonly used for recreational and research purposes.

Scientific Research Applications

Nitrile and Non-nitrile Pyridine Products Synthesis

Research by O'callaghan et al. (1999) demonstrated the chemical reactions involving 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate to produce various pyridine and piperidine derivatives. This study exemplifies the reactivity of similar cyano and enethioamide groups under different conditions to afford molecules with potential biological activity (O'callaghan, Mcmurry, Draper, & Champeil, 1999).

Water Mediated Synthesis of Bipyridine Derivatives

Jayarajan et al. (2019) explored the synthesis of bipyridine derivatives involving cyano and amino groups, showcasing the compound's utility in creating complex structures with potential non-linear optical (NLO) properties and anticancer activity. This indicates the broader applicability of cyano-enethioamide structures in synthesizing biologically relevant molecules (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

A study by Bacchi et al. (2005) on the oxidative carbonylation reactions of gamma-oxoalkynes to produce various heterocyclic derivatives illustrates the complex chemical transformations that cyano-containing compounds can undergo, potentially leading to pharmacologically active molecules (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Lipoxygenase Inhibitors and Anti-Inflammatory Agents

Research on organosilicon-containing thiazole derivatives by Geronikaki et al. (2007) has revealed compounds with anti-inflammatory activity and lipoxygenase inhibiting properties, suggesting that structurally similar compounds to "(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide" could have potential therapeutic applications (Geronikaki, Hadjipavlou-Litina, Zablotskaya, & Segal, 2007).

properties

IUPAC Name

(E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-7-6-15(3)8(2)10(11(7)16)4-9(5-13)12(14)17/h4,7-8,10H,6H2,1-3H3,(H2,14,17)/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJDOUUUOIGZKM-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(C(C1=O)C=C(C#N)C(=S)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C(C(C1=O)/C=C(\C#N)/C(=S)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide

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